molecular formula C10H12ClF2NO B2710606 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2460750-59-6

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2710606
CAS No.: 2460750-59-6
M. Wt: 235.66
InChI Key: YTSCBTVIYODZTR-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethoxy group attached to a tetrahydroisoquinoline core, which is further stabilized as a hydrochloride salt. The presence of the difluoromethoxy group imparts distinct physicochemical characteristics, making it a valuable entity in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoromethoxy group onto the isoquinoline scaffold. One common method includes the use of difluoromethylation reagents under specific reaction conditions. For instance, the difluoromethylation of C(sp^2)–H bonds can be achieved through metal-based methods, which can transfer CF_2H to C(sp^2) sites both in stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to be ambient and biocompatible, allowing for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline core.

    Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the difluoromethoxy group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted quinolines, while substitution reactions can produce a variety of difluoromethoxy derivatives .

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9;/h1-2,5,10,13H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSCBTVIYODZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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